molecular formula C8H7F3O B8183685 (4-(Difluoromethyl)-2-fluorophenyl)methanol

(4-(Difluoromethyl)-2-fluorophenyl)methanol

Cat. No.: B8183685
M. Wt: 176.14 g/mol
InChI Key: JKLYMNVDNSRIBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Difluoromethyl)-2-fluorophenyl)methanol is an organic compound that features a difluoromethyl group and a fluorophenyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the selective difluoromethylation of aromatic compounds using difluorocarbene precursors under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of (4-(Difluoromethyl)-2-fluorophenyl)methanol may involve continuous flow microreactor systems, which offer advantages such as improved reaction efficiency, higher yields, and better control over reaction parameters . These systems allow for precise control of temperature, pressure, and residence time, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4-(Difluoromethyl)-2-fluorophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce different functional groups onto the aromatic ring .

Scientific Research Applications

(4-(Difluoromethyl)-2-fluorophenyl)methanol has several scientific research applications:

Mechanism of Action

The mechanism by which (4-(Difluoromethyl)-2-fluorophenyl)methanol exerts its effects involves interactions with various molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity and specificity for certain targets. Additionally, the fluorophenyl group can enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Similar Compounds

    (4-(Trifluoromethyl)-2-fluorophenyl)methanol: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    (4-(Difluoromethyl)-2-chlorophenyl)methanol: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

(4-(Difluoromethyl)-2-fluorophenyl)methanol is unique due to the presence of both difluoromethyl and fluorophenyl groups, which confer distinct chemical and physical properties. These properties include enhanced metabolic stability, increased lipophilicity, and specific reactivity patterns that make the compound valuable in various applications .

Properties

IUPAC Name

[4-(difluoromethyl)-2-fluorophenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c9-7-3-5(8(10)11)1-2-6(7)4-12/h1-3,8,12H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLYMNVDNSRIBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.